2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core linked to a 4-nitro-substituted pyrazole moiety via an acetylated amino group. This structure combines aromatic and saturated ring systems, which are common in pharmacologically active molecules targeting enzymes or receptors. Its synthesis likely involves cyanoacetylation or acylation of a tetrahydrobenzothiophene precursor, as seen in related compounds .
Properties
Molecular Formula |
C14H15N5O4S |
|---|---|
Molecular Weight |
349.37 g/mol |
IUPAC Name |
2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C14H15N5O4S/c15-13(21)12-9-3-1-2-4-10(9)24-14(12)17-11(20)7-18-6-8(5-16-18)19(22)23/h5-6H,1-4,7H2,(H2,15,21)(H,17,20) |
InChI Key |
FLLNCPBXBQMJKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-nitro-1H-pyrazole derivative, which is then reacted with acetamido and benzothiophene intermediates under controlled conditions. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents such as potassium permanganate, and various solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce different functional groups onto the benzothiophene ring .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that certain carboxamide derivatives can act as effective androgen receptor antagonists, which are crucial in treating androgen-dependent cancers such as prostate cancer. These compounds demonstrate high affinity and strong antagonistic activity towards androgen receptors, making them promising candidates for cancer therapeutics .
Anti-inflammatory Properties
The structural components of this compound suggest potential anti-inflammatory applications. Similar compounds have been shown to possess analgesic and anti-inflammatory effects in various pharmacological assays. For example, related benzothiazine derivatives have demonstrated significant reductions in inflammation and pain thresholds compared to standard treatments like Lornoxicam and Diclofenac .
Modulation of Biological Pathways
The unique structure of This compound allows it to potentially modulate various biochemical pathways. Its ability to interact with specific receptors may lead to the development of new drugs targeting metabolic or hormonal pathways involved in diseases beyond cancer.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Key Observations :
- The nitro group in the target compound enhances polarity and may improve hydrogen bonding with target proteins compared to methylphenoxy (lipophilic) or tert-butyl (steric) substituents .
- Replacement of carboxamide with carbothioamide (e.g., in ) alters electronic properties and metabolic stability, as sulfur atoms influence redox sensitivity and binding kinetics .
Physicochemical Properties
- Solubility: The nitro group in the target compound likely reduces lipophilicity (lower logP) compared to analogs with methylphenoxy or trifluoromethyl groups .
- Stability : Nitro groups are prone to reduction in vivo, which may affect the compound’s metabolic profile compared to stable tert-butyl or methoxy derivatives .
Biological Activity
The compound 2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is an emerging molecule in medicinal chemistry, particularly noted for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyrazole derivatives and features a complex structure that includes a benzothiophene moiety. The presence of the nitro group on the pyrazole ring contributes to its biological activity.
Molecular Formula: C14H14N4O5S
Molecular Weight: 342.35 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Androgen Receptor Modulation : Similar compounds have shown efficacy as tissue-selective androgen receptor modulators (SARMs), which can be beneficial in treating conditions like prostate cancer by antagonizing androgen receptor activity .
- Inhibition of Proliferation : Studies indicate that derivatives containing the pyrazole moiety can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .
- Anti-inflammatory Activity : Pyrazole derivatives have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
Biological Activity Data
The following table summarizes key findings related to the biological activity of related pyrazole compounds that may provide insights into the potential effects of the target compound.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to This compound :
- Prostate Cancer Treatment : A study found that compounds with similar structures exhibited high affinity for androgen receptors and effectively inhibited the proliferation of prostate cancer cell lines .
- Anti-inflammatory Effects : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced inflammation in animal models, comparable to established anti-inflammatory drugs like dexamethasone .
- Cytotoxicity Against Tumor Cells : Research indicated that specific pyrazoline derivatives showed selective cytotoxicity against liver carcinoma cells (HepG2), suggesting potential for further development as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
